![molecular formula C13H10N6O2S B2512255 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 2034517-27-4](/img/structure/B2512255.png)
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine” is a complex organic compound. It contains several functional groups and rings including a 5-methylisoxazole ring, a 1,2,4-oxadiazole ring, and a thieno[2,3-d]pyrimidine ring . The compound is likely to be a part of a larger class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. While specific synthesis methods for this compound were not found, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the isoxazole, oxadiazole, and thienopyrimidine rings. These rings can participate in a variety of intermolecular interactions, leading to different supramolecular architectures .
Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the isoxazole, oxadiazole, and thienopyrimidine rings. These rings can participate in a variety of chemical reactions. For example, the isoxazole ring can undergo reactions at the N-O bond, while the oxadiazole ring can react at the N-N bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .
Scientific Research Applications
Polymorphism Research
This compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . Three distinct forms of a similar compound were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .
Anticancer Research
The compound has been synthesized and evaluated for its anticancer properties . Most of the tested derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cell lines, but moderate to weak activity was obtained against Caco-2 cell lines . This suggests that the compound could be a potential candidate for further development as an anticancer drug.
Antidiabetic Research
The compound has been synthesized and investigated for its antidiabetic effects . It has been identified as a potential lead molecule for the development of new antidiabetic drugs .
Antimicrobial Research
The compound has also been synthesized and evaluated for its antimicrobial properties . This suggests that it could be a potential candidate for the development of new antimicrobial drugs.
Future Directions
properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2S/c1-7-4-9(18-20-7)12-17-10(21-19-12)5-14-11-8-2-3-22-13(8)16-6-15-11/h2-4,6H,5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVDSVHMDOMROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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